(2-Aminoethyl)(methyl)(propan-2-yl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Aminoethyl)(methyl)(propan-2-yl)amine can be achieved through several synthetic routes. One common method involves the combination reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:
- Combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl]acetyl chloroamine.
- Hydrolysis of N-[1-(chloromethyl)propyl]acetyl chloroamine to obtain N-[1-(chloromethyl)propyl]acetamide.
- Further hydrolysis of N-[1-(chloromethyl)propyl]acetamide to yield 2-amino-2-methyl-1-propanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, making it suitable for various applications in different industries .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(methyl)(propan-2-yl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
(2-Aminoethyl)(methyl)(propan-2-yl)amine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on cell function and potential therapeutic applications.
Medicine: It is explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(methyl)(propan-2-yl)amine involves its interaction with molecular targets and pathways within cells. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through its ability to form bonds with other molecules, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with the formula CH3NH2.
Dimethylamine: A secondary amine with the formula (CH3)2NH.
Trimethylamine: A tertiary amine with the formula (CH3)3N.
Uniqueness
(2-Aminoethyl)(methyl)(propan-2-yl)amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its combination of an aminoethyl group and a methylpropan-2-yl group provides distinct chemical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N'-methyl-N'-propan-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(2)8(3)5-4-7/h6H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNLXSYPOLTMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.